1-(7-Bromo-9h-fluoren-2-yl)ethanone

Catalog No.
S751675
CAS No.
34172-50-4
M.F
C15H11BrO
M. Wt
287.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(7-Bromo-9h-fluoren-2-yl)ethanone

CAS Number

34172-50-4

Product Name

1-(7-Bromo-9h-fluoren-2-yl)ethanone

IUPAC Name

1-(7-bromo-9H-fluoren-2-yl)ethanone

Molecular Formula

C15H11BrO

Molecular Weight

287.15 g/mol

InChI

InChI=1S/C15H11BrO/c1-9(17)10-2-4-14-11(6-10)7-12-8-13(16)3-5-15(12)14/h2-6,8H,7H2,1H3

InChI Key

KHWBLOWMPKTMRI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br

1-(7-Bromo-9H-fluoren-2-yl)ethanone, also known as 7-Bromo-2-acetylfluorene, is an organic compound characterized by the molecular formula C15H11BrO. This compound features a unique structure that includes a fluorene core with a bromine atom substituted at the 7th position and an acetyl group attached at the 2nd position. The fluorene structure consists of two fused benzene rings, which contributes to its planar configuration and potential reactivity in various chemical environments.

The presence of the bromine atom introduces specific reactivity, making it susceptible to substitution reactions. The acetyl group (CH3CO) enhances the compound's properties, potentially influencing its biological activities and interactions with other molecules.

Research suggests that 1-(7-Bromo-9h-fluoren-2-yl)ethanone exhibits promising biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties []. However, the detailed mechanism of action for these effects remains unclear. Further studies are required to elucidate how this compound interacts with biological systems and exerts its effects.

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.
  • Reduction Reactions: The carbonyl group may be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that 1-(7-Bromo-9H-fluoren-2-yl)ethanone exhibits promising biological activities, including:

  • Anti-tumor properties: Preliminary studies suggest potential efficacy against certain cancer cell lines.
  • Anti-inflammatory effects: The compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.
  • Antimicrobial activity: There are indications of effectiveness against various microbial strains.

Further investigation is necessary to fully understand the mechanisms of action and therapeutic potential of this compound.

The synthesis of 1-(7-Bromo-9H-fluoren-2-yl)ethanone typically involves several steps:

  • Bromination of Fluorene: Fluorene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 7-bromofluorene.
  • Oxidation: The resulting 7-bromofluorene is oxidized using potassium permanganate or chromium trioxide to produce 7-bromo-9H-fluorenone.
  • Acylation: Finally, acylation occurs with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride), leading to the formation of 1-(7-Bromo-9H-fluoren-2-yl)ethanone.

This multi-step synthetic route allows for precise control over the final product's structure and properties.

1-(7-Bromo-9H-fluoren-2-yl)ethanone finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic compounds.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for further research in drug development.
  • Material Science: The compound may be utilized in developing new materials with unique electronic properties due to its structural characteristics.

Interaction studies involving 1-(7-Bromo-9H-fluoren-2-yl)ethanone focus on its potential interactions with biological targets. These studies are crucial for determining the safety and efficacy of the compound in therapeutic contexts. Potential interactions may include:

  • Binding affinity studies with enzymes or receptors.
  • Assessment of cytotoxicity against various cell lines.
  • Exploration of synergistic effects when combined with other therapeutic agents .

Several compounds share structural similarities with 1-(7-Bromo-9H-fluoren-2-yl)ethanone. Below is a comparison highlighting their unique features:

Compound NameCAS NumberNotable Features
1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone1378387-81-5Contains difluoro groups; alters reactivity and biological activity compared to the target compound.
1-(7-Bromo-fluorene)1378387-81-5Lacks acetyl substitution; simpler structure affecting properties.
4-Bromofluorene1007882-23-6A more common derivative without difluoro groups; used in various organic syntheses.
1-(7-Bromo-9H-fluoren-2-yloxy)-ethanoneNot listedContains an ether functional group; alters solubility and reactivity profile.

The uniqueness of 1-(7-Bromo-9H-fluoren-2-yl)ethanone lies in its specific combination of bromine and carbonyl groups on a fluorene scaffold, which enhances its chemical stability and potential biological activity compared to simpler analogs .

XLogP3

4.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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